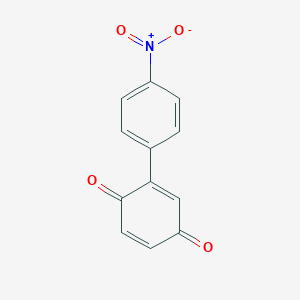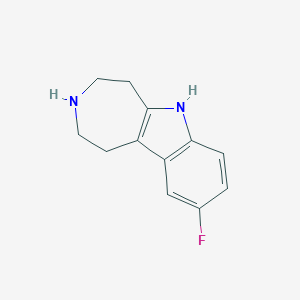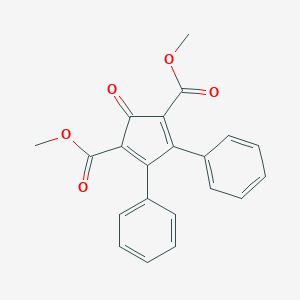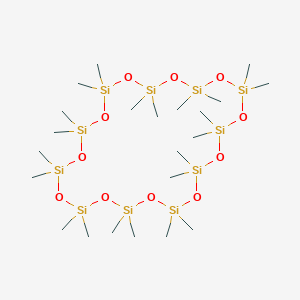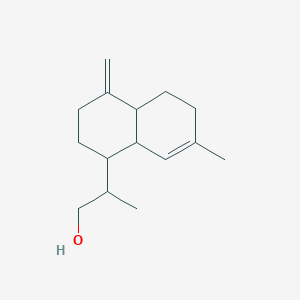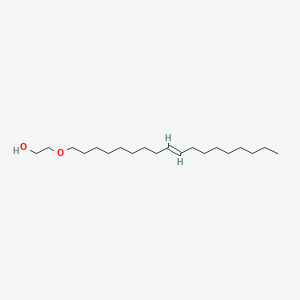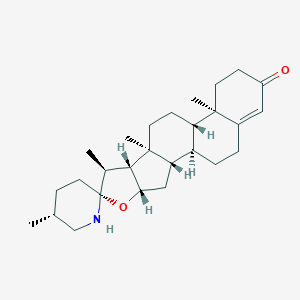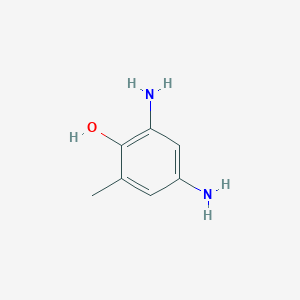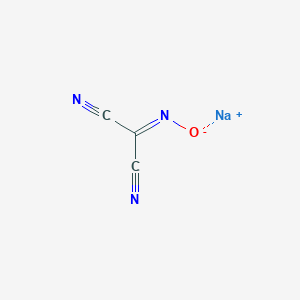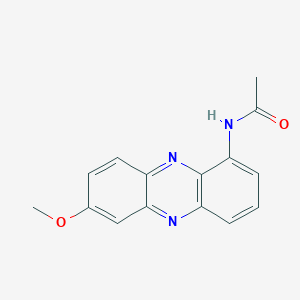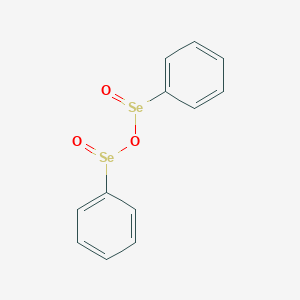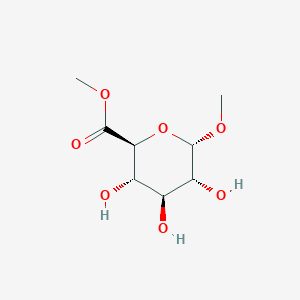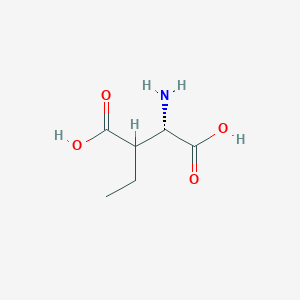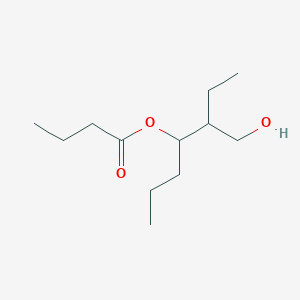
3-(Hydroxymethyl)heptan-4-yl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)heptan-4-yl butanoate, also known as HMHPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. This compound is a derivative of heptanoic acid and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune responses.
Biochemische Und Physiologische Effekte
3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have antiviral properties and can cross the blood-brain barrier, making it a potential drug delivery system for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Additionally, it has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, one limitation of using 3-(Hydroxymethyl)heptan-4-yl butanoate in lab experiments is the complexity of its synthesis method, which may limit its availability and increase the cost of research.
Zukünftige Richtungen
There are several future directions for research on 3-(Hydroxymethyl)heptan-4-yl butanoate. One direction is to further investigate its potential applications in drug delivery systems for neurological disorders. Additionally, more studies are needed to fully understand the mechanism of action of 3-(Hydroxymethyl)heptan-4-yl butanoate and its effects on various signaling pathways in the body. Furthermore, research is needed to optimize the synthesis method of 3-(Hydroxymethyl)heptan-4-yl butanoate to improve its yield and purity. Finally, more studies are needed to investigate the potential side effects and toxicity of 3-(Hydroxymethyl)heptan-4-yl butanoate to ensure its safety for human use.
Conclusion:
In conclusion, 3-(Hydroxymethyl)heptan-4-yl butanoate is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biochemistry. Its synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound. 3-(Hydroxymethyl)heptan-4-yl butanoate has been shown to have antitumor, anti-inflammatory, and antiviral properties, making it a promising compound for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of 3-(Hydroxymethyl)heptan-4-yl butanoate involves the reaction of heptanoic acid with formaldehyde and hydrogen cyanide. This reaction produces 3-(Hydroxymethyl)heptan-4-ol, which is then esterified with butanoic acid to form 3-(Hydroxymethyl)heptan-4-yl butanoate. This synthesis method has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)heptan-4-yl butanoate has been studied for its potential applications in medicinal chemistry, pharmaceuticals, and biochemistry. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. Additionally, it has been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Eigenschaften
CAS-Nummer |
18618-91-2 |
|---|---|
Produktname |
3-(Hydroxymethyl)heptan-4-yl butanoate |
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
3-(hydroxymethyl)heptan-4-yl butanoate |
InChI |
InChI=1S/C12H24O3/c1-4-7-11(10(6-3)9-13)15-12(14)8-5-2/h10-11,13H,4-9H2,1-3H3 |
InChI-Schlüssel |
VGXSATHUPYIAQX-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)CO)OC(=O)CCC |
Kanonische SMILES |
CCCC(C(CC)CO)OC(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



